Ethyl 2-(3-Bromo-5-isoxazolyl)acetate

Description

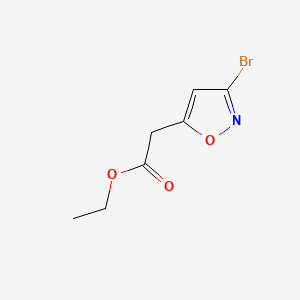

Ethyl 2-(3-Bromo-5-isoxazolyl)acetate is a brominated isoxazole derivative with the molecular formula C₇H₈BrNO₃. Its structure features a five-membered isoxazole ring substituted with a bromine atom at position 3 and an ethyl acetate group at position 5. The bromine atom enhances electrophilic substitution reactions, while the ester group facilitates nucleophilic transformations, making it versatile for cross-coupling reactions and heterocyclic derivatization .

Properties

Molecular Formula |

C7H8BrNO3 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

ethyl 2-(3-bromo-1,2-oxazol-5-yl)acetate |

InChI |

InChI=1S/C7H8BrNO3/c1-2-11-7(10)4-5-3-6(8)9-12-5/h3H,2,4H2,1H3 |

InChI Key |

SLIHKUFPLDOSLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=NO1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-Bromo-5-isoxazolyl)acetate typically involves the reaction of ethyl bromoacetate with 3,5-dibromo-2-isoxazoline. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Bromo-5-isoxazolyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce an isoxazole oxide .

Scientific Research Applications

Ethyl 2-(3-Bromo-5-isoxazolyl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and analgesic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in studies to understand the biological activity of isoxazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Bromo-5-isoxazolyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Substitution Pattern on the Isoxazole Ring

The position of bromine and ester groups on the isoxazole ring significantly influences chemical reactivity and biological activity:

Key Insight : The placement of bromine at C3 vs. C5 (or ester groups) alters electronic distribution, impacting reaction pathways. For example, C3-brominated derivatives are more reactive in cross-coupling reactions due to favorable orbital alignment .

Halogen-Substituted Analogs

Replacing bromine with other halogens modifies reactivity and bioactivity:

| Compound Name | Halogen | Molecular Formula | Notable Features |

|---|---|---|---|

| Ethyl 2-chlorooxazole-5-carboxylate | Cl | C₇H₈ClNO₃ | Lower molecular weight; reduced steric hindrance |

| Ethyl (3-bromo-5-fluorobenzoyl)acetate | Br, F | C₁₁H₁₀BrFO₃ | Dual halogenation enhances metabolic stability in drug candidates |

Key Insight : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine increase van der Waals interactions, improving binding affinity in biological targets .

Heterocyclic Core Variations

Replacing the isoxazole ring with other heterocycles alters physicochemical properties:

Key Insight : Thiazole derivatives exhibit higher metabolic stability in vivo compared to isoxazoles, while thienyl-substituted compounds show promise in materials science .

Ester Group Modifications

Varying the ester group impacts solubility and synthetic utility:

| Compound Name | Ester Group | Molecular Formula | Key Reactivity |

|---|---|---|---|

| 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride | Ethylamine | C₅H₈BrN₂O·HCl | Improved water solubility for pharmacokinetic optimization |

| Ethyl 3-bromo-2-chloro-5-methylbenzoate | Benzoate | C₁₀H₁₀BrClO₂ | Aromatic ester enhances UV absorption for analytical detection |

Key Insight : Ethyl acetate esters balance lipophilicity and hydrolytic stability, making them ideal for prodrug design .

Biological Activity

Ethyl 2-(3-Bromo-5-isoxazolyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is an isoxazole derivative characterized by the presence of a bromine atom, which enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : The isoxazole ring is susceptible to oxidation or reduction under specific conditions.

- Cycloaddition Reactions : It can participate in cycloaddition reactions, forming more complex heterocyclic structures.

These reactions facilitate the synthesis of a variety of derivatives with potentially enhanced biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes or receptors, leading to various pharmacological effects. Notably, its mechanism of action may include:

- Inhibition of bacterial fatty acid biosynthesis enzymes, such as FabH.

- Interaction with cellular signaling pathways that modulate inflammation and pain responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were recorded as low as 1.56 µg/mL against Escherichia coli and Staphylococcus aureus, indicating potent antibacterial activity .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 1.56 | Effective |

| Staphylococcus aureus | 1.56 | Effective |

| Pseudomonas aeruginosa | 6.25 | Moderate |

| Bacillus subtilis | 6.25 | Moderate |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives of this compound can significantly reduce inflammation markers in cell cultures and animal models, suggesting potential use in treating inflammatory diseases .

Case Studies

-

Antimicrobial Screening :

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound exhibited broad-spectrum activity, particularly effective against resistant strains . -

Anti-inflammatory Effects :

Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The findings revealed a marked reduction in edema and inflammatory cytokines following treatment with this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.